molecular formula C14H23Cl2N3O2 B1662734 Spiromustine CAS No. 56605-16-4

Spiromustine

Cat. No.: B1662734
CAS No.: 56605-16-4
M. Wt: 336.3 g/mol
InChI Key: QNKJFXARIMSDBR-UHFFFAOYSA-N
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Description

Spiromustine, chemically known as 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, is an organic compound with the molecular formula C10H18ClN3O2. It is a nitrosourea derivative used primarily for its antineoplastic properties. This compound has shown efficacy against various malignancies, including malignant melanoma, malignant lymphoma, brain tumors, and lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiromustine is synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with 2-chloroethyl isocyanate to form the corresponding urea derivative. This intermediate is then nitrosated using nitrous acid to yield this compound. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the nitrosourea group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is usually obtained as a crystalline powder, which is then formulated into capsules or other dosage forms for clinical use.

Chemical Reactions Analysis

Types of Reactions

Spiromustine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products, depending on the conditions.

    Reduction: Reduction reactions can break down the nitrosourea group.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Spiromustine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of nitrosoureas.

    Biology: Researchers use this compound to investigate its effects on cellular processes and DNA interactions.

    Medicine: this compound is studied for its potential to treat various cancers, particularly those resistant to other chemotherapeutic agents.

    Industry: It is used in the development of new antineoplastic drugs and formulations.

Mechanism of Action

Spiromustine exerts its effects primarily through alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.

    Lomustine (CCNU): Similar in structure and function to spiromustine, used for brain tumors.

    Semustine: A derivative with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which provides a balance between lipophilicity and hydrophilicity, allowing it to cross the blood-brain barrier effectively. This makes it particularly useful for treating brain tumors and metastases .

Properties

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKJFXARIMSDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205171
Record name Spiromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56605-16-4
Record name Spiromustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56605-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiromustine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056605164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPIROMUSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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